K-115 Hydrochloride, commonly known as Ripasudil hydrochloride, is a highly potent, water-soluble small-molecule inhibitor targeting Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) . In procurement and material selection, it stands out from early-generation kinase inhibitors due to its exceptional aqueous solubility and strictly defined kinase selectivity profile, which are critical for topical ocular delivery . As a clinically validated benchmark material, K-115 hydrochloride is prioritized by researchers developing advanced ophthalmic solutions, intraocular pressure (IOP) reduction models, and corneal endothelial regeneration therapies, offering a highly processable precursor that bridges the gap between in vitro cellular assays and in vivo ocular pharmacokinetics [1].
Substituting K-115 Hydrochloride with older, classic ROCK inhibitors such as Y-27632 or Fasudil frequently compromises both formulation stability and assay specificity [1]. While Y-27632 is a ubiquitous laboratory reagent for cell culture, it exhibits significantly lower binding affinity for ROCK1/2, necessitating higher working concentrations that increase the risk of off-target binding to related kinases like PKACα and PKC [2]. Furthermore, many generic kinase inhibitors lack the intrinsic aqueous solubility required for direct formulation into topical eye drops, forcing formulators to rely on organic co-solvents like DMSO, which induce corneal toxicity, alter tear-film dynamics, and confound in vivo intraocular pressure measurements .
K-115 Hydrochloride demonstrates highly potent inhibition of ROCK2 and ROCK1 with IC50 values of 19 nM and 51 nM, respectively . When compared to classic ROCK inhibitors like Y-27632 and Fasudil, K-115 is approximately 2 to 18 times more potent, allowing for significantly lower dosing [1]. Crucially, it maintains a wide selectivity margin against off-target kinases, with IC50 values of 2.1 µM for PKACα and 27 µM for PKC, ensuring that observed cellular phenotypes are strictly ROCK-dependent [1].
| Evidence Dimension | IC50 for ROCK1 / ROCK2 |
| Target Compound Data | 51 nM (ROCK1) / 19 nM (ROCK2) |
| Comparator Or Baseline | Y-27632 and Fasudil (IC50s are 2 to 18-fold higher) |
| Quantified Difference | 2 to 18-fold higher potency for target compound |
| Conditions | Cell-free kinase assay |
High target affinity enables lower working concentrations, drastically reducing off-target toxicity in sensitive ocular cell models.
A primary procurement advantage of K-115 Hydrochloride is its exceptional aqueous solubility, which is reported at 50 mg/mL to 79 mg/mL in water depending on the specific hydrate batch . In contrast, many standard lipophilic kinase inhibitors exhibit water solubility of <1 mg/mL and require DMSO or complex lipid nanocarriers for dissolution . This high water solubility allows K-115 to be directly formulated into clear, stable aqueous eye drops (e.g., standard 0.4% solutions) without the use of irritating organic co-solvents .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | >50 mg/mL in water |
| Comparator Or Baseline | Standard lipophilic kinase inhibitors (<1 mg/mL in water) |
| Quantified Difference | >50-fold higher aqueous solubility |
| Conditions | Standard laboratory conditions (water as solvent) |
Eliminates the need for organic co-solvents during formulation, preventing solvent-induced corneal toxicity in in vivo studies.
In clinical and advanced preclinical models of glaucoma, K-115 Hydrochloride demonstrates significant additive efficacy when combined with standard baseline therapies [1]. In a controlled study evaluating IOP reduction, the addition of 0.4% Ripasudil to a 0.5% Timolol baseline resulted in a mean IOP reduction of -2.9 mmHg at peak (2 hours post-instillation), compared to only -1.3 mmHg for Timolol plus placebo [2]. This synergistic effect confirms its utility as a combination agent that facilitates aqueous humor drainage via the trabecular meshwork pathway [1].
| Evidence Dimension | Mean Intraocular Pressure (IOP) Reduction from baseline |
| Target Compound Data | -2.9 mmHg (Ripasudil + Timolol) |
| Comparator Or Baseline | -1.3 mmHg (Placebo + Timolol) |
| Quantified Difference | Additional 1.6 mmHg reduction (p < 0.001) |
| Conditions | In vivo topical instillation (peak measurement at 2 hours) |
Validates the compound as a highly effective synergistic precursor for researchers developing multi-mechanism anti-glaucoma therapies.
Due to its high aqueous solubility and validated IOP-lowering efficacy, K-115 Hydrochloride is the premier choice for developing topical eye drops targeting the trabecular meshwork outflow pathway [1].
Its specific ROCK1/2 inhibition promotes cell proliferation and adhesion, making it an essential reagent in in vitro expansion of CECs and in vivo corneal wound healing models [2].
Its ability to attenuate oxidative stress and delay cell death makes it a highly relevant standard for evaluating neuroprotective interventions in optic nerve crush models and neurodegenerative diseases [3].